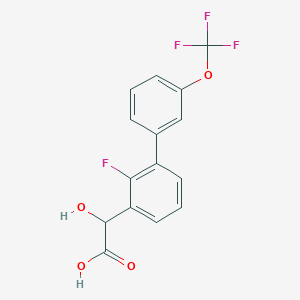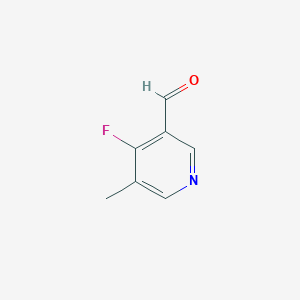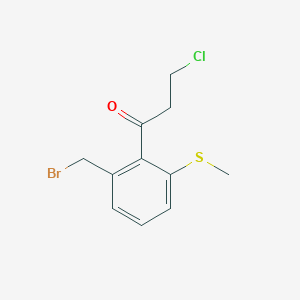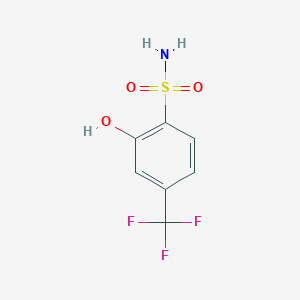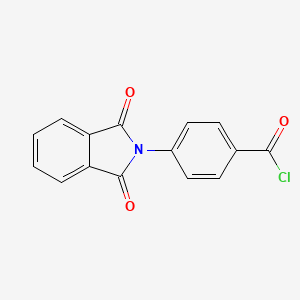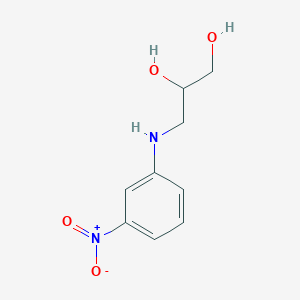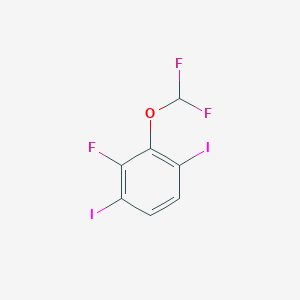
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O It is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups
Preparation Methods
The synthesis of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of iodine atoms to the benzene ring.
Methoxylation: Introduction of the difluoromethoxy group.
Fluorination: Introduction of the fluorine atom.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene can be compared with other similar compounds, such as:
- 1-Difluoromethoxy-3-fluorobenzene
- 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene
- 1-Difluoromethoxy-4-ethyl-2-fluorobenzene
These compounds share similar structural features but differ in the presence of additional functional groups or substituents. The uniqueness of this compound lies in its specific combination of difluoromethoxy, diiodo, and fluorobenzene groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H3F3I2O |
|---|---|
Molecular Weight |
413.90 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-5-3(11)1-2-4(12)6(5)13-7(9)10/h1-2,7H |
InChI Key |
GLLZJULMUXXVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1I)OC(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


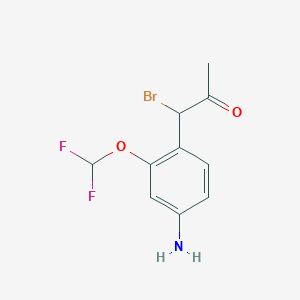

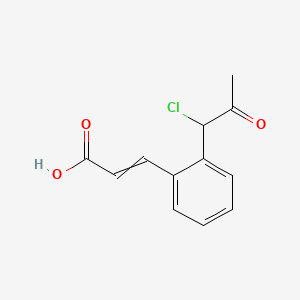
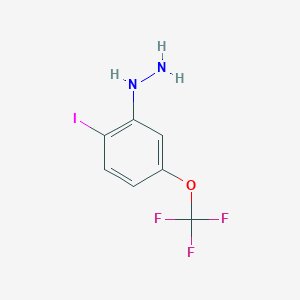
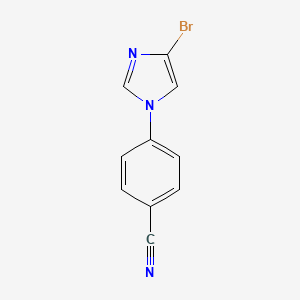
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
